(1-Cyclohexyl-1H-imidazol-5-yl)methanol
Overview
Description
“(1-Cyclohexyl-1H-imidazol-5-yl)methanol” is a chemical compound with the empirical formula C10H16N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclohexyl group attached to an imidazole ring, which in turn is attached to a methanol group . The molecular weight of the compound is 180.25 g/mol .Scientific Research Applications
Catalytic Applications and Chemical Synthesis Compounds with imidazole rings, such as (1-Cyclohexyl-1H-imidazol-5-yl)methanol, have been investigated for their utility in catalytic applications and chemical synthesis. For example, ruthenium complexes incorporating N-heterocyclic carbene ligands derived from imidazolium salts have been demonstrated to be highly efficient catalysts for C-N bond formation, leveraging hydrogen-borrowing strategies under solvent-free conditions. This suggests potential uses of this compound in developing new catalytic systems for organic synthesis (Donthireddy et al., 2020).
Drug Synthesis and Pharmaceutical Intermediates The compound's structural features also align with those used in the synthesis of pharmaceutical agents and intermediates. For example, simple catalytic methods have been employed to facilitate N-methylation of amines using methanol, showcasing the versatility of related compounds in pharmaceutical synthesis, including the potential for this compound to serve as a precursor or intermediate in drug development processes (Sarki et al., 2021).
Advanced Material Synthesis Additionally, imidazolium-based ionic liquids and their derivatives have been explored for their roles in synthesizing advanced materials, such as double hydrophilic block copolymers, which find applications in a wide array of fields from drug delivery systems to materials science. This indicates potential for this compound in the development of novel materials with specific properties (Vijayakrishna et al., 2008).
Molecular Complexes and Coordination Chemistry Furthermore, research on imidazole derivatives has led to the development of molecular complexes with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies. The exploration of imidazolyl-PTA derivatives as water-soluble ligands for ruthenium-catalyzed hydrogenations points towards the utility of imidazole-containing compounds in coordination chemistry and catalytic processes (Krogstad et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
(3-cyclohexylimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUAESWSQMVJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608821 | |
Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-48-9 | |
Record name | (1-Cyclohexyl-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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